molecular formula C12H19BrN4 B1340617 2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine CAS No. 87789-48-8

2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine

Cat. No. B1340617
CAS RN: 87789-48-8
M. Wt: 299.21 g/mol
InChI Key: PSBMPSNKIDFXIK-UHFFFAOYSA-N
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Description

“2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine” is a compound that contains a pyrimidine ring linked to a piperazine ring via a 4-bromobutyl chain . It is a part of a class of compounds known as N-arylpiperazines . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel compound “2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine” include a density of 1.3±0.1 g/cm³, boiling point of 418.0±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.2±3.0 kJ/mol, flash point of 206.6±31.5 °C, index of refraction of 1.564, molar refractivity of 72.5±0.3 cm³, and a molar volume of 223.0±3.0 cm³ .

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis of New Derivatives :The compound has been utilized in the synthesis of hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety, targeting the affinity towards 5-HT1A, 5-HT2A, and alpha1 adrenergic receptors. These derivatives are synthesized through multi-stage techniques, starting from 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives and undergoing N-alkylation with 1,4-dibromobutane to yield bromobutyl derivatives. The final products show potential for pharmacological investigation (Herold, Król, & Kleps, 2004).

Antiproliferative Activity :2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for antiproliferative activity against human cancer cell lines. These compounds, characterized by spectral studies, show moderate to good activity, indicating potential as anticancer agents. Among the series, certain derivatives exhibit significant inhibitory activities, suggesting the need for further research (Mallesha et al., 2012).

Antimicrobial Activity

Dithiocarbamate Derivatives :New dithiocarbamate derivatives bearing thiazole/benzothiazole rings have been synthesized, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. These compounds exhibit high antimicrobial activity against various microorganism strains, highlighting their potential in antimicrobial applications (Yurttaş et al., 2016).

Molecular Biology Applications

Tyrosine Kinase Inhibitor Synthesis :Research on the synthesis of PD0205520, a tyrosine kinase inhibitor potentially useful in cancer treatment, involves the use of pyrimidine derivatives. These compounds, labeled with radio- and stable-isotopes, are crucial for studying drug absorption, distribution, metabolism, and excretion, illustrating the compound's role in developing targeted cancer therapies (Zhang, Huang, & Huang, 2005).

properties

IUPAC Name

2-[4-(4-bromobutyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBMPSNKIDFXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCBr)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259312
Record name 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine

CAS RN

87789-48-8
Record name 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87789-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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